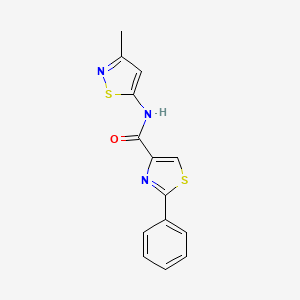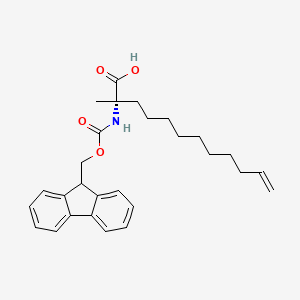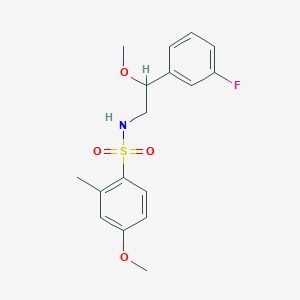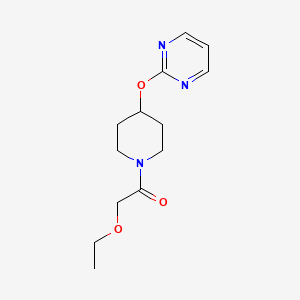![molecular formula C12H23N3O B2537835 N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine CAS No. 835887-73-5](/img/structure/B2537835.png)
N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine (DFP) is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a characteristic amine-like odor and a melting point of -27.5°C. DFP is an important reagent in organic synthesis and is used as a catalyst or a reactant in various reactions. It is also used in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Molecular Interactions and Particle Formation
Research shows that N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine exhibits strong hydrogen-bonded molecular interactions with sulfuric acid. These interactions are significant in atmospheric chemistry, especially in particle formation. Computational methods suggest that dimethyl-substituted diamines, like this compound, could be key species in the initial steps of particle formation due to their ability to stabilize sulfuric acid clusters efficiently (Elm et al., 2016).
DNA Damage and Cytotoxicity
A study on platinum-acridinylthiourea conjugates, including those derived from this compound, investigated their DNA sequence specificity and antiproliferative potential in cancer cells. These conjugates showed strong DNA damage and high cell kill efficacy, indicating the compound's potential in cancer treatment (Guddneppanavar et al., 2007).
Fungicide Behavior in Agriculture
In agriculture, the behavior of prothiocarb, which is structurally related to this compound, was studied in soils and plants. The compound showed a half-life of 59 to 144 days in different soil types and was identified as a major metabolite in tomatoes, indicating its potential use as a fungicide (Iwan et al., 2009).
Polymer Science
In polymer science, the compound 1,2-bis(4-aminophenoxy)propane, related to this compound, was used to synthesize polyimides with high solubility in various solvents, indicating its utility in creating advanced polymeric materials (Tjugito & Feld, 1989).
Magnetic Characterization of Iron Complexes
Iron(III) Schiff base complexes, synthesized using a molecule structurally similar to this compound, were studied for their structural and magnetic properties. These complexes showed potential for various applications in materials science due to their unique magnetic characteristics (Basak et al., 2018).
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N'-(furan-2-ylmethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14(2)8-9-15(7-4-6-13)11-12-5-3-10-16-12/h3,5,10H,4,6-9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGWEJJXEAWEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCCN)CC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)


![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)



![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)
![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2537767.png)


![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)